molecular formula C18H17ClN2O3 B2637281 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922053-71-2

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2637281
CAS No.: 922053-71-2
M. Wt: 344.8
InChI Key: RDWJVVWHOLWNEE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative designed for pharmaceutical and biological research. This compound features a tetrahydroquinoline scaffold, a structure of high interest in medicinal chemistry due to its versatile bioactive properties . Compounds based on the tetrahydroquinoline core have demonstrated significant potential in oncology research. Specifically, analogs of this scaffold have been developed as dual inhibitors targeting both MDM2 and X-linked inhibitor of apoptosis protein (XIAP) . This dual-action mechanism can restore p53 tumor suppressor function and directly induce apoptosis in cancer cells, showing promise in models of prostate cancer and other malignancies . Furthermore, related acetamide-tetrahydroquinoline compounds have been investigated for neurodegenerative diseases. Computational studies suggest such molecules may act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy . The chlorophenoxy moiety incorporated into its structure is a common pharmacophore that can enhance lipophilicity and influence binding interactions with biological targets . Researchers can utilize this compound as a key intermediate or as a reference standard in the design and synthesis of novel therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-21-16-8-5-14(10-12(16)2-9-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-8,10H,2,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJVVWHOLWNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Synthesis of the tetrahydroquinoline intermediate: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the tetrahydroquinoline intermediate using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized acetamides.

Scientific Research Applications

Research indicates that 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits significant biological activity, particularly in the areas of oncology and pharmacology. Its structure features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which are crucial for its interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria:

  • In vitro studies revealed that it exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound activates apoptotic pathways in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, showcasing its potential as an antituberculosis agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorophenoxy Acetamide Derivatives

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ()
  • Structural Similarities: Shares the 4-chlorophenoxy-acetamide backbone but incorporates an indole-2-carboxamide group instead of the tetrahydroquinoline core.
  • Synthesis : Prepared via sequential coupling reactions using TBTU as a coupling agent, similar to methods for synthesizing the target compound.
  • However, the absence of the tetrahydroquinoline ring reduces conformational rigidity compared to the target compound.
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide ()
  • Structural Features: Integrates a thiazolidinone-thioxo ring system and methoxyphenyl group.
  • Biological Activity : Tested against cervical cancer (HeLa) cells via MTT assay, showing moderate cytotoxicity (IC₅₀ ~25 µM) compared to cisplatin .
  • Comparison: The thiazolidinone moiety introduces sulfur-based hydrogen bonding, which may alter solubility and metabolic stability relative to the target compound.

Tetrahydroquinoline-Based Acetamides

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()
  • Structural Similarities: Contains the 2-oxo-tetrahydroquinoline core but lacks the 4-chlorophenoxy group.
  • Applications : Used as a synthetic intermediate in drug discovery.
  • Key Differences: The absence of the 4-chlorophenoxy substituent likely reduces lipophilicity and target affinity compared to the target compound.
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat) ()
  • Structural Features: Shares the 1-methyl-2-oxo-tetrahydroquinoline moiety but replaces the acetamide with a propionamide linker and adds a tetrahydroisoquinoline group.
  • Therapeutic Profile: Developed as a selective inhibitor for hypertension targets, highlighting how minor modifications (e.g., propionamide vs. acetamide) can shift biological activity entirely .

N-Substituted 2-Arylacetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Structural Features : Dichlorophenyl and dihydropyrazole substituents.
  • Crystallography : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers (R²²(10) motif) influence solubility and crystal packing .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
  • Structural Features : Morpholine ring with acetyl and isopropylphenyl groups.
  • Synthesis : Utilizes acetyl chloride for acylation, yielding a compound with a melting point of 230–232°C and distinct NMR signals (δ 7.69 ppm for NH) .
  • Comparison : The morpholine ring enhances water solubility but may reduce blood-brain barrier penetration relative to the target compound.

Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 342.79* Not Reported Tetrahydroquinoline, 4-ClPhO
N-(2-(2-(4-ClPhO)acetamido)phenyl)-indole-2-CA 434.87 Not Reported Indole, 4-ClPhO
2-Chloro-N-[(2-oxo-THQ-6-yl)methyl]acetamide 250.70 Not Reported THQ, chloroacetamide
Baxdrostat 363.45 Not Reported THQ, propionamide
2-(3,4-Dichlorophenyl)-N-(dihydropyrazol)AA 378.26 473–475 Dichlorophenyl, pyrazole

*Calculated based on formula.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be represented by the following molecular formula:

  • Molecular Formula : C16_{16}H18_{18}ClN1_{1}O3_{3}
  • Molecular Weight : Approximately 305.77 g/mol

The compound features a chlorophenoxy group and a tetrahydroquinoline moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Receptor Modulation : The compound may act as a modulator for certain receptors within the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values varied among different cell lines but indicated significant cytotoxicity at micromolar concentrations .
  • Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage. In vitro assays revealed that it reduced reactive oxygen species (ROS) levels in cultured neurons .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models of inflammation. It was found to reduce levels of pro-inflammatory cytokines and improve clinical scores in models of arthritis .

Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis
NeuroprotectionReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines

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